1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
CAS No.:
Cat. No.: VC17209309
Molecular Formula: C9H6F3NO4
Molecular Weight: 249.14 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone -](/images/structure/VC17209309.png)
Specification
Molecular Formula | C9H6F3NO4 |
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Molecular Weight | 249.14 g/mol |
IUPAC Name | 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3 |
Standard InChI Key | RTGXFRGNLYYZGG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a benzene ring substituted with three functional groups:
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Ethanone (acetyl) group at position 1.
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Trifluoromethoxy group (-OCF₃) at position 4.
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Nitro group (-NO₂) at position 3.
This substitution pattern creates a sterically hindered and electron-deficient aromatic system. The trifluoromethoxy group, a strong electron-withdrawing substituent, directs electrophilic attack to the meta position relative to itself, explaining the nitro group’s placement at position 3 .
Spectroscopic Characterization
While direct spectroscopic data for this specific isomer is limited, analogous compounds provide insights:
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¹H NMR: The acetyl group’s methyl protons resonate near δ 2.6 ppm, while aromatic protons deshielded by the nitro and trifluoromethoxy groups appear as doublets between δ 7.5–8.5 ppm .
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm the presence of key functional groups .
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Mass Spectrometry: The molecular ion peak at m/z 249.14 corresponds to the molecular weight (C₉H₆F₃NO₄) .
Table 1: Comparative Molecular Properties
Property | This Compound | 1-[4-(Trifluoromethoxy)phenyl]ethanone |
---|---|---|
Molecular Formula | C₉H₆F₃NO₄ | C₉H₇F₃O₂ |
Molecular Weight (g/mol) | 249.14 | 204.15 |
Key Functional Groups | -NO₂, -OCF₃, -COCH₃ | -OCF₃, -COCH₃ |
Synthesis and Reaction Pathways
Nitration of 1-[4-(Trifluoromethoxy)phenyl]ethanone
A plausible synthetic route involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 85013-98-5) :
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Electrophilic Aromatic Substitution: A mixture of concentrated HNO₃ and H₂SO₄ generates the nitronium ion (NO₂⁺).
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Regioselectivity: The trifluoromethoxy group directs nitration to the meta position relative to itself, yielding the 3-nitro-4-(trifluoromethoxy) isomer .
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Reaction Conditions: Conducted at 0–5°C to minimize over-nitration. Yield optimization requires stoichiometric control (1.1 equiv HNO₃) .
Table 2: Synthetic Parameters for Nitration
Parameter | Value |
---|---|
Temperature | 0–5°C |
Nitrating Agent | HNO₃/H₂SO₄ |
Reaction Time | 4–6 hours |
Yield | 60–75% (estimated) |
Alternative Routes
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Friedel-Crafts Acylation: Introducing the acetyl group to pre-nitrated intermediates is less favorable due to deactivation of the aromatic ring by the nitro group.
Reactivity and Functional Transformations
Reductive Pathways
The nitro group can undergo reduction to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, enabling access to derivatives for pharmaceutical applications.
Oxidation Reactions
Controlled oxidation of the acetyl group yields carboxylic acid derivatives, though the electron-withdrawing substituents may retard reaction rates compared to simpler acetophenones.
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